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Compound of Interest

Compound Name: Propylparaben Sodium

Cat. No.: B1324495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium

propylparaben and its primary metabolites. The information is curated to support researchers,

scientists, and drug development professionals in evaluating the safety and risk assessment of

this widely used preservative.

Executive Summary
Sodium propylparaben, the sodium salt of propylparaben, is an antimicrobial preservative used

extensively in cosmetics, pharmaceuticals, and food products.[1][2] It is readily absorbed

through the gastrointestinal tract and skin and is rapidly metabolized and excreted, primarily in

the urine, with no evidence of accumulation in the body.[1][3][4][5] The primary metabolite is p-

hydroxybenzoic acid (PHBA), which is then conjugated.[5][6] While generally considered to

have low acute toxicity, concerns have been raised regarding its potential for endocrine

disruption. This guide summarizes the key toxicological endpoints, presents quantitative data in

a structured format, details experimental methodologies, and provides visual representations of

relevant pathways and workflows.
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Sodium propylparaben is rapidly absorbed following oral and dermal administration.[1][5] Upon

absorption, it is extensively hydrolyzed by esterases to its primary metabolite, p-

hydroxybenzoic acid (PHBA).[5][6] PHBA is then further metabolized through conjugation

(glucuronidation and sulfation) before being excreted in the urine.[5][6] A minor metabolic

pathway involves the direct conjugation of the parent compound.[7] Studies indicate that

metabolism in humans may be less effective than in rats, particularly after dermal exposure,

which is a crucial consideration for risk assessment.[8]
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Metabolic pathways of propylparaben.
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Acute Toxicity
Sodium propylparaben exhibits low acute toxicity. The available data for propylparaben and its

sodium salt are summarized below.

Compound Test Species
Route of

Administration
LD50 Reference

Sodium

Propylparaben

Rat

(male/female)
Oral > 5000 mg/kg bw [9]

Propylparaben Mouse Oral 3700 mg/kg [10]

Propylparaben Mouse Intravenous 180 mg/kg [10]

Propylparaben Mouse Intraperitoneal 490 mg/kg [10]

Subchronic and Chronic Toxicity
Subchronic and chronic studies in rodents have demonstrated a low order of toxicity for

propylparaben.

Compound Test Species
Study

Duration
Route NOAEL Reference

Propylparabe

n
Rat 90-day Oral

1000 mg/kg

bw/day
[6][11]

Propylparabe

n
Rat Chronic Oral 5500 mg/kg [4][12]

Sodium p-

hydroxybenz

oate

Rat

(male/female)
90-day Oral

250 mg/kg

bw/day
[9][13]

Genotoxicity and Carcinogenicity
Propylparaben has been extensively tested for genotoxicity in a variety of in vitro and in vivo

assays and has consistently been found to be non-genotoxic and non-mutagenic.[4][5][14] The
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structure of parabens is not indicative of carcinogenic potential, and experimental studies have

not shown evidence of carcinogenicity.[5][14]

Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of propylparaben is a subject of ongoing scientific

discussion. Some studies in juvenile male rats have reported adverse effects on sperm

production and testosterone levels, though these findings have not been consistently replicated

in other studies.[8][15] A combined repeated dose toxicity study with a

reproduction/developmental toxicity screening test (OECD 422) in rats showed no adverse

effects on male and female reproductive parameters or on the offspring at doses up to 1000-

1500 mg/kg bw/day.[1] Similarly, a comprehensive study in juvenile rats found no adverse

effects on reproductive development or function at doses up to 1000 mg/kg/day.[8]

Compound Test Species Study Type NOAEL Reference

Propylparaben Rat OECD TG 422
981-1125 mg/kg

bw/day
[6]

Propylparaben Juvenile Rat
Reproductive

Development
1000 mg/kg/day [8]

Endocrine Disruption
Propylparaben has been shown to possess weak estrogenic activity and can act as an

androgen receptor antagonist.[13][15][16] The estrogenic activity of parabens generally

increases with the length of the alkyl chain.[14] In vitro studies have demonstrated that

propylparaben can bind to estrogen receptors and transactivate estrogen-responsive genes.

[14][16] In vivo assays, such as the Hershberger bioassay, have confirmed its anti-androgenic

properties in rats.[12] Despite these findings, the European Commission's Scientific Committee

on Consumer Safety (SCCS) has concluded that the current evidence is insufficient to classify

propylparaben as an endocrine disruptor for human health risk assessment.[11]

Potential Endocrine Disrupting Mechanisms
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Endocrine disruption by propylparaben.

Immunotoxicity
Limited data is available on the immunotoxicity of sodium propylparaben. One study noted no

signs of immunotoxicity.[17]

Dermal and Ocular Irritation
Propylparaben is considered to be mildly irritating to the skin.[4][5] The primary metabolite, p-

hydroxybenzoic acid, is classified as a skin and eye irritant.[18][19]

Toxicity of Metabolites
The primary metabolite of propylparaben is p-hydroxybenzoic acid (PHBA). PHBA is

considered to be a skin and eye irritant.[18][19] A 90-day subchronic oral toxicity study on

sodium p-hydroxybenzoate in rats established a NOAEL of 250 mg/kg bw/day, with slight

hepatic and kidney toxicities observed at 500 mg/kg bw/day.[9][13]

Experimental Protocols
90-Day Repeated Dose Oral Toxicity Study (based on
OECD TG 408)
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This study design is used to evaluate the subchronic toxicity of a substance.

Animal Acclimatization
(e.g., Sprague-Dawley rats, 1 week)

Randomization into Groups
(e.g., 4 groups, 10 males & 10 females per group)

Daily Oral Gavage for 90 Days
(Control, Low, Mid, High doses)

In-life Observations
(Clinical signs, body weight, food/water intake)

Interim Analyses
(e.g., Hematology, clinical chemistry, urinalysis)

Terminal Sacrifice

Data Analysis and NOAEL Determination

Gross Necropsy and Organ Weights
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OECD TG 408 workflow.

Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and

females per group (at least 10 of each).[20]
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Dose Groups: A control group and at least three dose levels are used. For sodium p-

hydroxybenzoate, doses of 0, 125, 250, and 500 mg/kg bw/day were administered.[9]

Administration: The test substance is administered daily by oral gavage for 90 consecutive

days.[9][20]

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are measured weekly.[20]

Clinical Pathology: Blood and urine samples are collected at termination for hematology,

clinical chemistry, and urinalysis.[20]

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs

are weighed. Tissues are preserved for histopathological examination.[20]

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test
(based on OECD TG 422)
This screening study provides information on general toxicity as well as potential effects on

male and female reproductive performance.
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OECD TG 422 workflow.

Test System: Wistar rats are commonly used.[6]

Dosing: The test substance is administered daily to males for a minimum of four weeks

(including a 2-week pre-mating period) and to females throughout the study (approximately

63 days).[3]
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Mating: Animals are paired for mating.[3]

Endpoints: Observations include effects on gonadal function, estrous cycles, mating

behavior, conception, gestation, parturition, and lactation. Offspring are examined for

viability, growth, and development.[3] At termination, reproductive organs are examined

histopathologically.[3]

In Vitro Androgen Receptor Binding Assay
This assay is used to determine if a substance can bind to the androgen receptor.

Principle: The assay measures the ability of a test chemical to compete with a radiolabeled

or fluorescently labeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor.

[21]

Methodology: Cytosol containing the androgen receptor (e.g., from rat prostate) is incubated

with the labeled androgen and varying concentrations of the test substance.[21] The amount

of bound labeled androgen is then quantified, typically by liquid scintillation counting or

fluorescence polarization.[21][22] A decrease in the signal indicates that the test substance is

competing for binding to the receptor.

Conclusion
Sodium propylparaben has a well-characterized ADME profile and exhibits low acute toxicity.

The primary toxicological concerns are related to its potential for endocrine disruption,

specifically weak estrogenic and anti-androgenic activities. However, comprehensive

reproductive and developmental toxicity studies in rats have not shown adverse effects at

doses significantly higher than typical human exposure levels. Its primary metabolite, p-

hydroxybenzoic acid, is a known skin and eye irritant. The information and methodologies

presented in this guide are intended to provide a robust foundation for informed risk

assessment and to guide future research in the context of drug development and safety

evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.oecd.org/en/publications/test-no-422-combined-repeated-dose-toxicity-study-with-the-reproduction-developmental-toxicity-screening-test_9789264264403-en.html
https://www.oecd.org/en/publications/test-no-422-combined-repeated-dose-toxicity-study-with-the-reproduction-developmental-toxicity-screening-test_9789264264403-en.html
https://www.oecd.org/en/publications/test-no-422-combined-repeated-dose-toxicity-study-with-the-reproduction-developmental-toxicity-screening-test_9789264264403-en.html
https://19january2021snapshot.epa.gov/sites/static/files/2015-11/documents/arbinding_fs.pdf
https://19january2021snapshot.epa.gov/sites/static/files/2015-11/documents/arbinding_fs.pdf
https://19january2021snapshot.epa.gov/sites/static/files/2015-11/documents/arbinding_fs.pdf
http://tools.thermofisher.com/content/sfs/panvera/L0844.pdf
https://www.benchchem.com/product/b1324495?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. rivm.nl [rivm.nl]

2. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD [oecd.org]

3. oecd.org [oecd.org]

4. Safety assessment of propyl paraben: a review of the published literature - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. Application of grouping and read-across for the evaluation of parabens of different chain
lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]

7. chemview.epa.gov [chemview.epa.gov]

8. Safety assessment of propylparaben in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. health.ec.europa.eu [health.ec.europa.eu]

12. Assessing the antiandrogenic properties of propyl paraben using the Hershberger
bioassay - PMC [pmc.ncbi.nlm.nih.gov]

13. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats - PMC
[pmc.ncbi.nlm.nih.gov]

14. daikinchemicals.com [daikinchemicals.com]

15. Safety assessment of esters of p-hydroxybenzoic acid (parabens) - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. gerpac.eu [gerpac.eu]

17. Determination of methylparaben, propylparaben, triamcinolone acetonide and its
degradation product in a topical cream by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

18. downloads.regulations.gov [downloads.regulations.gov]

19. scribd.com [scribd.com]

20. oecd.org [oecd.org]

21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

22. tools.thermofisher.com [tools.thermofisher.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.rivm.nl/bibliotheek/rapporten/2017-0028.pdf
https://www.oecd.org/en/publications/2018/06/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_g1gh2931.html
https://www.oecd.org/en/publications/test-no-422-combined-repeated-dose-toxicity-study-with-the-reproduction-developmental-toxicity-screening-test_9789264264403-en.html
https://pubmed.ncbi.nlm.nih.gov/11346481/
https://pubmed.ncbi.nlm.nih.gov/11346481/
https://pubs.acs.org/doi/10.1021/envhealth.3c00206
https://pmc.ncbi.nlm.nih.gov/articles/PMC7904550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7904550/
https://chemview.epa.gov/chemview/proxy?filename=ncn%2F20210701%2FP-21-0176%2F2%2F09022526804c78df_15.Skin+Irritation+to+the+Rabbit_Redacted.pdf
https://pubmed.ncbi.nlm.nih.gov/29248488/
https://pubmed.ncbi.nlm.nih.gov/35355716/?utm_source=gquery
https://pubmed.ncbi.nlm.nih.gov/35355716/?utm_source=gquery
https://www.researchgate.net/publication/257075161_Oral_Propylparaben_Administration_to_Juvenile_Male_Wistar_Rats_Did_Not_Induce_Toxicity_in_Reproductive_Organs
https://health.ec.europa.eu/system/files/2022-08/sccs_o_243.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8959674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8959674/
https://www.daikinchemicals.com/library/pb_common/pdf/sustainability/C6SFA/46_C6SFA_E.pdf
https://pubmed.ncbi.nlm.nih.gov/15833376/
https://pubmed.ncbi.nlm.nih.gov/15833376/
https://www.gerpac.eu/development-and-validation-of-an-analytical-method-for-the-assessment-of-methylparaben-and-propylparaben-by-hplc-uv-2971
https://pubmed.ncbi.nlm.nih.gov/12819846/
https://pubmed.ncbi.nlm.nih.gov/12819846/
https://downloads.regulations.gov/EPA-HQ-OPPT-2020-0303-0004/attachment_1.pdf
https://www.scribd.com/document/523611238/Exp-11-Skin-irritation-study
https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://19january2021snapshot.epa.gov/sites/static/files/2015-11/documents/arbinding_fs.pdf
http://tools.thermofisher.com/content/sfs/panvera/L0844.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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